molecular formula C10H17ClO B14452167 6-Chloro-3,7-dimethylocta-2,7-dien-1-ol CAS No. 74514-18-4

6-Chloro-3,7-dimethylocta-2,7-dien-1-ol

Cat. No.: B14452167
CAS No.: 74514-18-4
M. Wt: 188.69 g/mol
InChI Key: RTDZFTJCGOSRSD-UHFFFAOYSA-N
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Description

6-Chloro-3,7-dimethylocta-2,7-dien-1-ol is a chlorinated derivative of a monoterpenoid alcohol This compound is characterized by its unique structure, which includes a chlorine atom attached to the carbon chain, making it distinct from other similar compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,7-dimethylocta-2,7-dien-1-ol typically involves the chlorination of 3,7-dimethylocta-2,7-dien-1-ol. This process can be achieved through various methods, including:

    Direct Chlorination: This method involves the direct addition of chlorine gas to the parent compound under controlled conditions.

    Substitution Reactions: Using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to replace a hydroxyl group with a chlorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,7-dimethylocta-2,7-dien-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or ammonia (NH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a catalyst

    Substitution: Sodium hydroxide (NaOH), Ammonia (NH3)

Major Products Formed

    Oxidation: Aldehydes, Carboxylic acids

    Reduction: Alcohols, Alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

6-Chloro-3,7-dimethylocta-2,7-dien-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3,7-dimethylocta-2,7-dien-1-ol involves its interaction with specific molecular targets and pathways. The chlorine atom in the compound can participate in various biochemical reactions, potentially leading to the inhibition of microbial growth or the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with enzymes or receptors in a specific manner.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethylocta-2,6-dien-1-ol: A non-chlorinated analog with similar structural features but lacking the chlorine atom.

    Nerol: Another isomer of 3,7-dimethylocta-2,6-dien-1-ol, known for its pleasant fragrance and use in perfumery.

    Geraniol: A stereoisomer of nerol, widely used in the fragrance industry.

Uniqueness

6-Chloro-3,7-dimethylocta-2,7-dien-1-ol is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This chlorinated derivative may exhibit enhanced reactivity and different biological activities compared to its non-chlorinated counterparts.

Properties

CAS No.

74514-18-4

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

6-chloro-3,7-dimethylocta-2,7-dien-1-ol

InChI

InChI=1S/C10H17ClO/c1-8(2)10(11)5-4-9(3)6-7-12/h6,10,12H,1,4-5,7H2,2-3H3

InChI Key

RTDZFTJCGOSRSD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CCC(=CCO)C)Cl

Origin of Product

United States

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